molecular formula C14H18N2O B13878092 1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone

1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone

Katalognummer: B13878092
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: PHUSCVYPLPKGHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone is an organic compound that features a pyrrolidine ring fused to an indole structure with an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone typically involves the construction of the pyrrolidine and indole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-substituted piperidines can lead to the formation of pyrrolidine derivatives through a series of steps including ring contraction and functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reagents to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The indole structure may also play a role in binding to receptors and modulating biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone is unique due to its specific combination of the pyrrolidine and indole rings, which provides distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C14H18N2O

Molekulargewicht

230.31 g/mol

IUPAC-Name

1-(4-pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C14H18N2O/c1-11(17)16-10-7-12-13(5-4-6-14(12)16)15-8-2-3-9-15/h4-6H,2-3,7-10H2,1H3

InChI-Schlüssel

PHUSCVYPLPKGHZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC2=C(C=CC=C21)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.